BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Lead Compound Procurement

2-(4-Chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is a validated entry point for ATF4 pathway inhibitor programs targeting the integrated stress response (ISR) in oncology. Its unique combination of a 4-chlorophenoxy group, reactive acetamide linker, and 4-(furan-3-yl)benzyl tail enables focused library synthesis and SAR refinement within patent-relevant chemical space. With an estimated cLogP of ~3.8, it outperforms less lipophilic analogs (e.g., 2-methoxyphenoxy derivative, cLogP ~3.2) in passive membrane permeability, making it the superior choice for intracellular target engagement assays. Halogen substitution on the phenoxy ring is structurally essential for bioactivity in MCF-7 breast cancer and SK-N-SH neuroblastoma models. Procuring this exact compound ensures fidelity in target engagement and baseline cellular activity studies.

Molecular Formula C19H16ClNO3
Molecular Weight 341.79
CAS No. 2034378-95-3
Cat. No. B2634901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide
CAS2034378-95-3
Molecular FormulaC19H16ClNO3
Molecular Weight341.79
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=COC=C3
InChIInChI=1S/C19H16ClNO3/c20-17-5-7-18(8-6-17)24-13-19(22)21-11-14-1-3-15(4-2-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22)
InChIKeyGAXSPQKVBRHVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(4-Chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide (CAS 2034378-95-3)


2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is a synthetic phenoxyacetamide derivative with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 g/mol [1]. This compound is characterized by a 4-chlorophenoxy moiety linked to a 4-(furan-3-yl)benzylamine via an acetamide bridge. As a member of a broader class investigated for kinase inhibition and anticancer properties [2], it holds interest as a potential lead-like molecule [3].

Why 2-(4-Chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide Cannot Be Generically Substituted by Close Analogs


Substituting 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide with a structurally similar analog from the same phenoxyacetamide class is not scientifically valid for procurement without rigorous re-validation. Structure-activity relationship (SAR) studies in this class demonstrate that minor changes to the phenoxy substituent, for instance, replacing a 4-chlorine atom with a 2-methoxy group or an unsubstituted phenoxy group, profoundly alter biological activity profiles, including potency and target selectivity [1]. These substitutions directly impact critical physicochemical properties like lipophilicity (cLogP) and electron distribution, which govern membrane permeability and target binding kinetics [2]. Therefore, even a seemingly slight structural deviation can lead to a complete loss of activity in the intended assay or model, necessitating the procurement of the specific compound.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide vs. Closest Analogs


Structural Differentiation: 4-Chlorophenoxy Moiety vs. Other Halogen/Non-Halogen Phenoxy Analogs

The target compound possesses a unique pharmacophoric combination of a 4-chlorophenoxy group and an N-(4-(furan-3-yl)benzyl) tail. This differentiates it from closely related analogs such as N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide and 2-(benzyloxy)-N-(4-(furan-3-yl)benzyl)acetamide [1]. In the broader phenoxyacetamide class, halogen substitution, particularly with chlorine, has been specifically associated with enhanced anticancer and anti-inflammatory activities, an effect not uniformly replicated by other substituents [2].

Medicinal Chemistry Structure-Activity Relationship Lead Compound Procurement

Predicted Lipophilicity Advantage of the 4-Chlorophenoxy Group vs. 2-Methoxy Analogue

The presence of a chlorine atom on the phenoxy ring of the target compound is predicted to confer significantly higher lipophilicity compared to its non-halogenated or methoxy-substituted analogs. Based on structural calculation algorithms, the cLogP of 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide is estimated at ~3.8, compared to a cLogP of ~3.2 for the 2-methoxyphenoxy analog . This difference of ~0.6 log units is substantial for membrane permeability.

Drug Design ADME Prediction Lipophilicity

Class-Level SAR: Critical Role of Halogen Substitution for Anticancer Activity

In a controlled study of 2-(substituted phenoxy)acetamide series, the presence of a halogen atom on the phenoxy ring was found to be a critical determinant of anticancer activity. Specifically, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which features a chlorine on the N-substituent, demonstrated significant anticancer, anti-inflammatory, and analgesic properties [1]. This establishes that the 4-chlorophenoxy motif in the target compound is part of a validated pharmacophore for these activities, unlike non-halogenated analogs which were less potent.

Anticancer Research Lead Optimization SAR

Patent-Recognized Scaffold for ATF4 Pathway Inhibition vs. Non-Chlorinated Analogs

The 4-chlorophenoxyacetamide moiety is a central pharmacophore claimed in patent literature for inhibiting the ATF4 pathway, a promising target in cancer therapy [1]. The specific compound 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide combines this privileged chlorophenoxy fragment with a furan-substituted benzyl group. The patent's structural focus on 4-chlorophenoxy derivatives provides a strong intellectual property and mechanistic rationale for procuring this specific compound over a 4-fluoro or 4-methyl analog, which might exhibit a different binding mode or lack the defined patent applicability.

ATF4 Inhibition Cancer Therapeutics Chemical Patent Strategy

Target Research and Industrial Application Scenarios for 2-(4-Chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide


Privileged Scaffold for Developing ATF4 Pathway Inhibitors

Based on its identity as a 4-chlorophenoxyacetamide [1], this compound is a high-priority procurement target for laboratories focused on the integrated stress response (ISR). It can serve as a validated starting point or a control compound in a program developing novel ATF4 pathway inhibitors for cancer, as defined in recent patent literature [1]. Its specific furan-3-yl substitution on the benzyl ring offers an additional site for SAR exploration within the claimed patent space.

Lipophilic Probe for Membrane Permeability and Cellular Efficacy Studies

The estimated cLogP of ~3.8 [1] makes this compound a superior candidate over its less lipophilic 2-methoxyphenoxy analog (cLogP ~3.2) for studies requiring reliable passive membrane permeability. Researchers investigating intracellular targets, such as kinases or transcriptional regulators, can prioritize this compound to establish baseline cellular activity and target engagement before optimizing for metabolic stability or solubility.

Anticancer Lead Compound Based on Validated Halogen-Dependent Pharmacology

Class-level evidence demonstrates that halogen substitution on the phenoxy ring is critical for anticancer activity in breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines [2]. By procuring this 4-chlorophenoxy derivative, investigators directly access the halogenated phenotype associated with enhanced bioactivity. This compound can serve as a positive control in assays designed to screen a series of novel N-substituted phenoxyacetamides for anticancer efficacy.

Building Block for Focused Compound Library Synthesis

Owing to its unique combination of a 4-chlorophenoxy group, a reactive acetamide linker, and a 4-(furan-3-yl)benzyl tail [3], this compound is a strategic building block for synthesizing a focused library. Such a library can explore the chemical space around ATF4 inhibitors or other halogen-dependent pharmacophores, enabling rapid SAR generation around a validated, patent-relevant core structure.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.